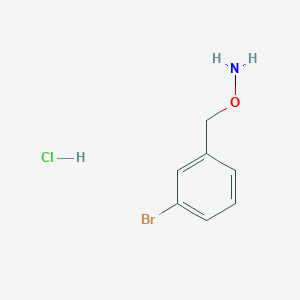

O-(3-Bromobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGPSYLXKUYNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590294 | |

| Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159023-41-3 | |

| Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-(3-Bromobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of O-(3-Bromobenzyl)hydroxylamine hydrochloride, a key intermediate in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles, offering both practical protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. The presence of the bromobenzyl group allows for further functionalization through cross-coupling reactions, while the hydroxylamine moiety is a precursor for the formation of oximes, hydroxamic acids, and other nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds, making this reagent highly valuable for the development of novel therapeutics.

The hydrochloride salt form enhances the compound's stability and simplifies handling and purification processes. This guide will delineate a robust and reproducible synthetic route to this important molecule, followed by a detailed analysis of its structural characterization.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound proceeds via a two-step sequence, beginning with the alkylation of a protected hydroxylamine equivalent, followed by deprotection to yield the desired product. This strategy, a modification of the Gabriel synthesis, is widely employed for the preparation of primary amines and their derivatives.[1]

The overall synthetic pathway is as follows:

Sources

An In-Depth Technical Guide to the Exploratory Studies of O-(3-Bromobenzyl)hydroxylamine Hydrochloride (CAS Number: 159023-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(3-Bromobenzyl)hydroxylamine hydrochloride, identified by CAS number 159023-41-3, is a halogenated aromatic hydroxylamine derivative. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate in synthetic chemistry and as a candidate for biological investigation. This guide provides a comprehensive framework for the exploratory studies of this compound, drawing upon established methodologies for analogous compounds. The focus is on providing a logical and scientifically rigorous pathway for its synthesis, characterization, and initial biological screening. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound, enabling a systematic and efficient evaluation of its chemical and biological properties.

Introduction: The Scientific Interest in this compound

O-substituted hydroxylamines are a class of compounds recognized for their utility as synthetic intermediates. The presence of a reactive aminooxy group and a benzyl moiety makes them valuable building blocks in the construction of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of a bromine atom on the phenyl ring at the meta position in this compound offers several strategic advantages for exploratory studies:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and the pKa of the hydroxylamine group.

-

Site for Further Functionalization: The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.

-

Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor interactions.

-

Metabolic Stability: Halogenation can influence the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

Given the limited specific data on this compound, this guide outlines a prospective series of exploratory studies, commencing with its synthesis and culminating in preliminary biological evaluation.

Synthesis and Characterization

A robust and scalable synthesis is the cornerstone of any exploratory study. Based on established methods for related O-benzylhydroxylamine derivatives, a reliable synthetic route can be proposed.[1]

Proposed Synthetic Protocol

A common and effective method for the synthesis of O-benzylhydroxylamine hydrochlorides involves the N-alkylation of a protected hydroxylamine followed by deprotection.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Alkylation: To a solution of N-hydroxyphthalimide in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a non-nucleophilic base like potassium carbonate. Stir the mixture at room temperature for 30 minutes.

-

Add a slight molar excess (1.1 equivalents) of 3-bromobenzyl bromide to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated N-(3-bromobenzyloxy)phthalimide by filtration, wash with water, and dry under vacuum.

-

Deprotection: Dissolve the crude N-(3-bromobenzyloxy)phthalimide in ethanol.

-

Add a molar excess (2-3 equivalents) of hydrazine hydrate and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, leading to the precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide and concentrate the filtrate under reduced pressure.

-

Salt Formation: Dissolve the resulting crude O-(3-bromobenzyl)hydroxylamine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white powder.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

| Analytical Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra consistent with the proposed structure, showing characteristic peaks for the aromatic, benzylic, and amine protons/carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement corresponding to the molecular formula C₇H₉BrClNO. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C-Br, and C-N bonds. |

| Melting Point | Assessment of purity. | A sharp and defined melting point range. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating a high degree of purity (ideally >98%). |

| Solubility Studies | To determine suitable solvents for biological assays. | Assessment of solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO, ethanol). |

Exploratory Biological Screening

The structural features of this compound suggest several avenues for biological investigation. The primary screening should be designed to identify potential areas of bioactivity.

Rationale for Target Selection

O-benzylhydroxylamine derivatives have been explored as precursors for compounds with antimicrobial activity. Specifically, they can be used to synthesize oximes that may act as inhibitors of FabH (β-ketoacyl-acyl-carrier-protein synthase III), an enzyme essential for bacterial fatty acid synthesis.[2] Therefore, a logical starting point for the exploratory biological evaluation of this compound is in the area of infectious diseases.

Diagram of Proposed Biological Screening Workflow

Sources

An In-depth Technical Guide to 3-Bromobenzyloxyamine Hydrochloride: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Bromobenzyloxyamine hydrochloride, a halogenated derivative of the O-benzylhydroxylamine scaffold. While not a widely documented compound with an established history of discovery, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document outlines a robust and logical synthetic pathway, details its predicted physicochemical properties, and explores its potential applications, particularly in the development of novel therapeutics and chemical probes. The methodologies described herein are grounded in established, peer-reviewed chemical principles to ensure scientific integrity and reproducibility.

Introduction and Background

3-Bromobenzyloxyamine hydrochloride, systematically named O-(3-bromobenzyl)hydroxylamine hydrochloride, belongs to the class of alkoxyamines. These compounds are characterized by an oxygen atom bridging a carbon and a nitrogen atom (C-O-N linkage). The presence of a bromine atom on the benzene ring at the meta-position, combined with the reactive benzylic O-amino group, makes it a valuable bifunctional molecule.

The true value of a molecule like 3-Bromobenzyloxyamine hydrochloride lies not in a storied discovery but in its potential as a synthetic intermediate. The hydroxylamine moiety is a versatile functional group, capable of forming oximes with aldehydes and ketones, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. The bromo-substituted phenyl ring, on the other hand, is primed for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity and the construction of elaborate molecular architectures.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, handle, and utilize this promising chemical entity.

Proposed Synthesis of 3-Bromobenzyloxyamine Hydrochloride

The synthesis of 3-Bromobenzyloxyamine hydrochloride can be logically approached through a multi-step sequence starting from commercially available materials. The chosen pathway emphasizes robust and well-characterized reactions to ensure high yields and purity. The overall strategy involves the preparation of the key electrophile, 3-bromobenzyl bromide, followed by its reaction with a protected hydroxylamine equivalent, and concluding with deprotection and salt formation.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for 3-Bromobenzyloxyamine Hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromobenzyl Bromide

-

Rationale: The benzylic position of 3-bromotoluene is susceptible to free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the reaction.

-

Protocol:

-

To a solution of 3-bromotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or n-heptane), add N-bromosuccinimide (1.05 eq).[1]

-

Add a catalytic amount of benzoyl peroxide (0.02 eq).[1]

-

Heat the mixture to reflux and irradiate with a bulb to facilitate the reaction.[1]

-

Monitor the reaction by TLC or GC-MS. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-bromobenzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of N-(3-Bromobenzyloxy)phthalimide

-

Rationale: This step utilizes a variation of the Gabriel synthesis for preparing primary amines, adapted here for a hydroxylamine derivative.[2] N-Hydroxyphthalimide serves as a protected form of hydroxylamine. It is deprotonated by a mild base to form a nucleophile that attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction.[3]

-

Protocol:

-

In a round-bottom flask, dissolve N-hydroxyphthalimide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a mild base such as potassium carbonate (1.5 eq) and stir the suspension.

-

Add a solution of 3-bromobenzyl bromide (1.0 eq) in the same solvent dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain N-(3-bromobenzyloxy)phthalimide. The product can be recrystallized from ethanol if necessary.

-

Step 3: Synthesis of 3-Bromobenzyloxyamine (Free Base)

-

Rationale: The phthalimide protecting group is efficiently cleaved by hydrazinolysis. Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired free alkoxyamine.

-

Protocol:

-

Suspend N-(3-bromobenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.1 eq) dropwise to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-bromobenzyloxyamine as an oil or low-melting solid.

-

Step 4: Preparation of 3-Bromobenzyloxyamine Hydrochloride

-

Rationale: The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the free base. This is achieved by a simple acid-base reaction.

-

Protocol:

-

Dissolve the crude 3-bromobenzyloxyamine free base (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of 3-bromobenzyloxyamine hydrochloride will form immediately.

-

Stir the suspension in the cold for 30 minutes, then filter the solid.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromobenzyloxyamine hydrochloride.

| Property | Value | Source/Method |

| Molecular Formula | C7H9BrClNO | Calculated |

| Molecular Weight | 238.51 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid | Analogy |

| Solubility | Soluble in water, methanol; sparingly soluble in polar organic solvents | Predicted |

| Melting Point | Not available; expected to be >150 °C | Predicted |

Potential Applications and Future Directions

The unique structural features of 3-Bromobenzyloxyamine hydrochloride make it a highly attractive building block for various applications in research and development.

Medicinal Chemistry

-

Scaffold for Novel Drug Candidates: The molecule can serve as a starting point for the synthesis of compound libraries. The hydroxylamine group can be reacted with various aldehydes and ketones to form a diverse set of oxime ethers. The bromo-substituent can then be used in cross-coupling reactions to introduce further diversity, enabling the exploration of structure-activity relationships (SAR).

-

Inhibitor Design: Hydroxylamine and oxime functionalities are present in a number of biologically active compounds, including inhibitors of enzymes like acetylcholinesterase.[4] The 3-bromobenzyl moiety can act as a versatile handle to position the molecule within the binding pockets of target proteins.

Organic Synthesis and Materials Science

-

Synthesis of Heterocycles: Oximes derived from 3-bromobenzyloxyamine can undergo various cyclization reactions to form complex nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

-

Polymer Chemistry: Alkoxyamines are known to be effective initiators for nitroxide-mediated radical polymerization (NMRP), a type of controlled/"living" polymerization.[5][6] While the parent hydroxylamine is not a direct initiator, it is a precursor to such molecules.

Logical Relationships in Application

Caption: Potential applications derived from 3-Bromobenzyloxyamine HCl.

Conclusion

3-Bromobenzyloxyamine hydrochloride is a promising, yet under-explored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and outlines its significant potential as a versatile intermediate. By leveraging established synthetic methodologies, researchers can readily access this compound and explore its utility in creating novel molecules for drug discovery, materials science, and broader chemical research. The combination of a reactive hydroxylamine and a functionalizable aromatic ring in a single, stable molecule ensures its place as a valuable tool in the modern chemist's arsenal.

References

- Habicher, W. D., et al. (n.d.). A novel method for the synthesis of alkoxyamine initiators for nitroxide-mediated radical polymerization using Mn(OAc)3.

- Matyjaszewski, K., et al. (n.d.). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization.

- Organic Chemistry Portal. (n.d.).

- RSC Publishing. (2021, October 14).

- MDPI. (2023, February 3).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis. chemicalbook.com.

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

- BLD Pharm. (n.d.). 55418-32-1|O-(4-Bromobenzyl)hydroxylamine. bldpharm.com.

- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.

- ACS Publications. (2016, March 30). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. pubs.acs.org.

- MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. mdpi.com.

- PMC - NIH. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. ncbi.nlm.nih.gov.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). O-(3-bromophenyl)hydroxylamine. pubchem.ncbi.nlm.nih.gov.

- ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. benchchem.com.

- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.

Sources

- 1. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Reactivity profile of O-(3-Bromobenzyl)hydroxylamine hydrochloride

An In-Depth Technical Guide to the Reactivity Profile of O-(3-Bromobenzyl)hydroxylamine Hydrochloride

Abstract

This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing three distinct and orthogonally reactive centers—a nucleophilic aminooxy group, an electrophilic benzylic bromide, and an aryl bromide suitable for cross-coupling—this reagent offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity profile, detailing the specific chemical transformations addressable at each functional group. We will explore the underlying principles governing its reactivity, present strategic applications in synthesis, and provide validated experimental protocols to empower scientists in their research endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159023-41-3 | [1] |

| Molecular Formula | C₇H₉BrClNO | [1] |

| Molecular Weight | 238.51 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at 0-8°C, keep dry and cool | [3] |

Critical Safety Considerations

-

Toxicity and Corrosivity : Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[5][6] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[6]

-

Reactivity Hazards : The parent compound can be unstable and may explode when heated.[7] It is sensitive to shock and friction. It is also corrosive to metals.[5]

-

Handling : Use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] All manipulations should be conducted in a well-ventilated chemical fume hood.[8] Avoid creating dust and ensure the compound is stored away from heat, sources of ignition, and incompatible materials like strong oxidizing agents.[7][8]

Core Reactivity Analysis

The synthetic versatility of this compound stems from its three distinct reactive sites, which can often be addressed selectively under different reaction conditions.

The Aminooxy Moiety (-ONH₂): A Potent Nucleophile

The primary aminooxy group is a powerful nitrogen nucleophile, most commonly employed in the formation of oxime ethers from carbonyl compounds. In its hydrochloride salt form, the amine is protonated (NH₃⁺), rendering it non-nucleophilic. Therefore, the addition of a mild base is a critical first step in any reaction protocol to liberate the free hydroxylamine for subsequent reaction.

Key Reaction: Oxime Ether Formation This is the most characteristic reaction of the aminooxy group. It reacts readily with aldehydes and ketones in the presence of a base (e.g., sodium acetate, pyridine) in a protic solvent like ethanol to form stable O-benzyl oxime ethers. This reaction is fundamental in creating linkers, modifying peptides, and forming key heterocyclic precursors.[4]

Caption: Mechanism of Oxime Ether Formation.

The Benzylic Bromide Moiety (-CH₂Br): An Electrophilic Handle

The benzyl bromide functional group is a classic electrophilic site. The benzylic carbon is highly susceptible to nucleophilic substitution (SN2) reactions due to the stability of the transition state and the excellent leaving group potential of bromide. This allows for the covalent attachment of the entire O-(aminooxymethyl)-3-bromophenyl moiety onto a variety of nucleophiles.

Key Reaction: Nucleophilic Substitution This moiety reacts with a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides. This reaction is typically performed in a polar aprotic solvent (e.g., DMF, Acetonitrile) with a suitable base to deprotonate the nucleophile if necessary. This functionality is invaluable for tethering the molecule to substrates or scaffolds in drug discovery.

Caption: SN2 reaction at the benzylic carbon.

The Aryl Bromide Moiety (Ar-Br): A Gateway to Cross-Coupling

The bromine atom on the aromatic ring is the least reactive site under standard organic conditions but becomes the center of reactivity in the presence of transition-metal catalysts. This enables powerful carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for late-stage functionalization and the rapid generation of molecular diversity.

Key Reactions: Palladium-Catalyzed Cross-Coupling The aryl bromide is an ideal substrate for a host of palladium-catalyzed reactions:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This functionality allows a researcher to first elaborate the molecule using the hydroxylamine or benzyl bromide handles and then, in a final step, connect it to another complex fragment via the aryl bromide.

Caption: General workflow for cross-coupling reactions.

Synthetic Strategy and Applications

The trifunctional nature of this compound allows for sophisticated synthetic strategies. By carefully selecting reaction conditions and, if necessary, employing protecting groups, a chemist can functionalize each site in a deliberate, sequential manner.

-

As a Bifunctional Linker: The most common strategy involves using two of the three reactive sites to link two different molecules (A and B). For example, one could first react the aminooxy group with an aldehyde on molecule A, and then use the benzyl bromide to alkylate an amine on molecule B.

-

Scaffold Decoration: The molecule can be used as a central scaffold. After an initial reaction at the aminooxy position, the aryl bromide can be used in a diversification strategy, generating a library of related compounds through various cross-coupling reactions. This is a powerful approach in lead optimization campaigns.

Experimental Protocols

The following protocols are provided as representative examples. All operations should be performed in a chemical fume hood with appropriate PPE.

Protocol 1: Synthesis of O-(3-Bromobenzyl)hydroxylamine from Hydroxylamine Hydrochloride

This procedure is adapted from general methods for synthesizing O-benzyl hydroxylamines.[9]

-

Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 eq) in a 4:1 mixture of methanol/water. Cool the solution to 0-10°C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.2 eq) in water, ensuring the temperature does not exceed 20°C.[9]

-

Stir the mixture for 30 minutes at 10-20°C. A precipitate of sodium chloride will form.

-

Filter off the sodium chloride and wash the solid with a small amount of cold methanol. The filtrate contains the free hydroxylamine.

-

Alkylation: To the filtrate, add 3-bromobenzyl bromide (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

To the filtrate, bubble dry hydrogen chloride gas or add a solution of HCl in ether to precipitate the this compound salt.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Representative Reaction - Oxime Formation with 4-Anisaldehyde

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (238 mg, 1.0 mmol) and 4-anisaldehyde (136 mg, 1.0 mmol) in ethanol (10 mL).

-

Base Addition: Add sodium acetate (123 mg, 1.5 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

-

Workup: Once the starting material is consumed, remove the ethanol under reduced pressure.

-

Add deionized water (15 mL) to the residue. The product may precipitate as a white solid. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure oxime ether.

Table 2: Representative Reaction Data (Illustrative)

| Reaction | Coupling Partner | Conditions | Yield (%) | Purity (%) |

| Oxime Formation | 4-Anisaldehyde | NaOAc, EtOH, RT, 5h | >90 | >98 |

| N-Alkylation | Benzylamine | K₂CO₃, ACN, 60°C, 8h | 80-90 | >95 |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90°C, 12h | 75-85 | >95 |

Conclusion

This compound is a remarkably versatile and powerful reagent for modern organic synthesis and drug discovery. Its well-defined and orthogonally addressable reactive centers—the nucleophilic aminooxy group, the electrophilic benzyl bromide, and the cross-coupling-ready aryl bromide—provide chemists with a reliable tool for constructing complex molecules with high precision. A firm understanding of its reactivity profile, coupled with stringent adherence to safety protocols, will unlock its full potential in the rapid and efficient development of novel chemical entities.

References

-

PubChem. O-(4-Bromobenzyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Hydroxylamine, O-[(3-bromophenyl)methyl]-, Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. [Link]

-

Lab Alley. Safety Data Sheet for Hydroxylamine hydrochloride. [Link]

-

Ataman Kimya. HYDROXYLAMINE HCL. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxylamines by amination (alkylation). [Link]

-

Organic Chemistry Portal. Synthesis of hydroxylamines by oxidation. [Link]

-

DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. [Link]

- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. fishersci.com [fishersci.com]

- 8. media.laballey.com [media.laballey.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to O-(3-Bromobenzyl)hydroxylamine Hydrochloride for the Synthesis of Novel Chemical Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the development of novel molecular scaffolds is paramount to exploring new chemical space and identifying next-generation therapeutics.[1][2] O-(3-Bromobenzyl)hydroxylamine hydrochloride has emerged as a uniquely versatile and powerful building block for this purpose. Its dual-functionality, comprising a reactive hydroxylamine moiety and a synthetically tractable bromobenzyl group, offers a strategic and efficient pathway to diverse and complex molecular architectures. This guide provides an in-depth technical overview of its application, detailing its chemical properties, core synthetic protocols, mechanistic insights, and strategic advantages for researchers, medicinal chemists, and professionals in drug development.

The Reagent: this compound

At its core, this compound is a bifunctional reagent that serves as a linchpin in diversity-oriented synthesis. Its structure is primed for two orthogonal and high-yielding chemical transformations, making it an ideal starting point for library synthesis.

Chemical Properties and Structure

The hydrochloride salt form ensures stability and enhances shelf-life, making it a reliable reagent for routine laboratory use. Prior to reaction, the free hydroxylamine is typically generated in situ through the addition of a mild base.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClNO | [3] |

| Molecular Weight | 238.51 g/mol | [3] |

| Appearance | White to off-white solid | [3][4] |

| Storage | Store at room temperature, keep dry and cool | [4][5] |

| Key Functional Groups | 1. O-substituted hydroxylamine2. Aryl bromide | N/A |

Strategic Reactive Features

The power of this reagent lies in the strategic placement of its two functional groups. This design allows for a sequential construction of molecular scaffolds.

Caption: Logical relationship of the reagent's dual-functional nature.

-

The Hydroxylamine Group: This nucleophilic group reacts efficiently and selectively with aldehydes and ketones to form stable oxime ether linkages.[6][7] This reaction is foundational for introducing the benzyl portion of the reagent onto a carbonyl-containing scaffold.

-

The 3-Bromobenzyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is strategically positioned at the meta-position, which provides a distinct vector for molecular growth compared to ortho or para isomers. This handle is ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Core Synthetic Methodologies

The application of this compound is best understood through a two-stage synthetic workflow: initial scaffold formation via oximation, followed by diversification through the aryl bromide handle.

Caption: General two-stage workflow for novel scaffold synthesis.

Protocol 1: General Procedure for Oxime Ether Formation

This protocol describes the foundational reaction to form the core scaffold. The choice of a mild base is critical; it must be strong enough to deprotonate the hydroxylammonium salt to the free hydroxylamine but not so strong as to promote side reactions with the carbonyl substrate.

Materials:

-

Carbonyl compound (aldehyde or ketone, 1.0 eq)

-

This compound (1.1 eq)

-

Mild base (e.g., Sodium Acetate, 1.5 eq or Pyridine, 2.0 eq)

-

Solvent (e.g., Ethanol, Methanol, or THF)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the carbonyl compound in the chosen solvent.

-

Add this compound to the solution.

-

Add the mild base portion-wise while stirring. For bases like pyridine, the addition can be done at once.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Mild heating (40-50 °C) can be applied to accelerate the reaction if necessary. Reactions are typically complete within 2-12 hours.[6][8]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure oxime ether.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol is a representative example of how to functionalize the bromine handle. The Suzuki coupling is widely used due to its functional group tolerance and readily available boronic acid coupling partners.

Materials:

-

3-Bromo-substituted oxime ether (from Protocol 1, 1.0 eq)

-

Aryl or vinyl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Procedure:

-

To a Schlenk flask, add the 3-bromo-substituted oxime ether, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography to obtain the final, diversified scaffold.

Mechanistic Insights

Understanding the underlying reaction mechanisms is key to optimizing conditions and troubleshooting potential issues.

Mechanism of Oxime Formation

The formation of an oxime is a classic nucleophilic addition-elimination reaction.[9] The reaction is typically acid-catalyzed, but proceeds under neutral or mildly basic conditions as well.

Caption: Simplified mechanism of oxime ether formation.

The initial step is the nucleophilic attack of the nitrogen atom of the hydroxylamine onto the electrophilic carbonyl carbon. This is followed by proton transfers to form a neutral carbinolamine-like intermediate. Subsequent elimination of a water molecule yields the stable C=N double bond of the oxime ether.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic tool for the efficient and modular synthesis of novel chemical scaffolds. Its inherent dual-reactivity allows for a rapid build-up of molecular complexity from simple, readily available starting materials. By first establishing a core structure through robust oxime ether formation and then introducing diversity via proven cross-coupling chemistry, researchers can quickly generate libraries of compounds for biological screening.[10] The N-O linkage present in these scaffolds is also of interest as a potential bioisostere for other functional groups, which may impart favorable ADMET properties.[11] As the demand for novel chemical entities continues to grow, the strategic application of such bifunctional building blocks will remain a cornerstone of successful drug discovery programs.

References

-

Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O -Benzylhydroxylamine | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of Some Benzyl Oxime Ethers. Journal of Education and Science. Available at: [Link]

-

Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link]

-

Hydroxylamine, O-[(3-bromophenyl)methyl]-, Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131. PubChem. Available at: [Link]

-

Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. chem.u-toyama.ac.jp. Available at: [Link]

-

Design and Synthesis of Molecular Scaffolds with Anti-infective Activity. PMC. Available at: [Link]

-

Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. Available at: [Link]

-

HYDROXYLAMINE HCL. Ataman Kimya. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC - NIH. Available at: [Link]

-

Synthesis and antibacterial activity of novel 3-O-descladinosylazithromycin derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin | Request PDF. ResearchGate. Available at: [Link]

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. NIH. Available at: [Link]

-

Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. PubMed. Available at: [Link]

Sources

- 1. Design and Synthesis of Molecular Scaffolds with Anti-infective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. O-(4-BROMOBENZYL)HYDROXYLAMINE HYDROCHLORIDE | 40780-59-4 [chemicalbook.com]

- 5. O-(3-fluorobenzyl)hydroxylamine hydrochloride | 51572-90-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and antibacterial activity of novel 3-O-descladinosylazithromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Investigating the Role of the 3-Bromo Substituent in Reactivity

An In-Depth Technical Guide

Abstract

The bromo substituent, particularly when positioned at the 3-position of an aromatic or heterocyclic core, presents a fascinating dichotomy of electronic and steric effects that profoundly influence molecular reactivity. It is not merely a passive halogen but an active director and a versatile synthetic handle. This technical guide moves beyond textbook definitions to provide researchers, scientists, and drug development professionals with a field-proven understanding of the 3-bromo group. We will dissect its dual electronic nature, evaluate its steric implications, and explore its pivotal role in directing electrophilic and nucleophilic substitutions. Furthermore, we will detail its extensive application as a key functional group for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide integrates mechanistic principles with detailed, validated experimental protocols and data-driven insights to empower scientists to strategically leverage the 3-bromo substituent in complex molecular design and synthesis.

The Duality of the Bromo Substituent: Electronic and Steric Fundamentals

To master the application of a 3-bromo-substituted compound, one must first appreciate the competing electronic forces it exerts. The behavior of bromine is governed by the interplay between its electronegativity (inductive effect) and the presence of valence shell lone pairs (resonance effect).

Electronic Effects: A Tale of Induction and Resonance

The bromine atom is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring through the sigma bond. This is known as the inductive effect (-I) .[1] This effect decreases the electron density of the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[2][3] This is why halogens are broadly classified as "deactivating" groups in the context of Electrophilic Aromatic Substitution (EAS).[2]

However, the inductive effect is only half the story. The bromine atom possesses lone pairs of electrons in its p-orbitals which can overlap with the p-orbitals of the aromatic system. This donation of electron density into the π-system is the resonance effect (+M or +R) .[4] This electron donation is not uniform around the ring; it specifically increases the electron density at the ortho and para positions.[4][5]

This creates the classic halogen paradox: the bromo group is deactivating overall (due to the dominant -I effect) but directs incoming electrophiles to the ortho and para positions (due to the +M effect) . The meta position is not stabilized by resonance and feels the full force of the inductive deactivation, making it the least reactive site for electrophilic attack.

Caption: Duality of Bromine's Electronic Influence.

Steric Effects: The Spatial Dimension

The bromine atom is significantly larger than hydrogen.[6] When positioned at C-3, its van der Waals radius can create steric hindrance, influencing the approach of reagents.[7][8] This effect is particularly pronounced for reactions at the adjacent C-2 and C-4 positions. For bulky reagents or during the formation of crowded transition states, substitution at the less hindered C-6 position (if available) or other remote sites might be favored over C-2 or C-4.[9] In our experience, overlooking steric factors, especially in highly substituted systems, is a common reason for unexpected regiochemical outcomes.[9]

Navigating Reactivity: The 3-Bromo Group in Action

The electronic and steric properties of the 3-bromo group make it a powerful tool for controlling synthetic outcomes. Its influence is best understood by examining its role in the three major classes of aromatic reactions.

Directing Electrophilic Aromatic Substitution (EAS)

As established, the 3-bromo substituent directs incoming electrophiles to positions ortho and para relative to itself. In a monosubstituted 3-bromopyridine, for instance, this would favor attack at the 2, 4, and 6 positions. The precise outcome often depends on the reaction conditions and the presence of other substituents.

When multiple substituents are present, the directing effects can be either reinforcing or conflicting.[10] For example, in 1,3-dibromo-5-nitrobenzene, both bromo groups are ortho-, para-directing, while the nitro group is a strong deactivator and a meta-director.[10] The directing effects converge on the C2 position (and its equivalent C6), which is ortho to one bromine, para to the other, and meta to the nitro group, making it the most favored site for electrophilic attack.[10]

Caption: General Workflow for Electrophilic Aromatic Substitution.

Experimental Protocol: Electrophilic Bromination of a Deactivated Substrate

This protocol describes the bromination of a substrate like nitrobenzene, where the 3-position is targeted due to the meta-directing effect of the nitro group. The principles are directly applicable to understanding substitution on bromo-substituted rings.

-

Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add nitrobenzene (1.0 equiv.) and iron(III) bromide (FeBr₃, 0.1 equiv.) as the Lewis acid catalyst.[11]

-

Solvent Addition: Add a minimal amount of a dry, inert solvent like dichloromethane if the substrate is solid. For liquid substrates, no solvent may be necessary.

-

Electrophile Addition: Slowly add bromine (Br₂, 1.1 equiv.) via the dropping funnel at room temperature with vigorous stirring. Causality Note: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺) necessary to overcome the high activation energy of attacking a deactivated aromatic ring.[11][12]

-

Reaction: Gently heat the mixture to 50-60°C. Monitor the reaction progress by TLC or GC-MS. The reaction is often slow due to the deactivating nature of the nitro group.[11]

-

Workup: After completion, cool the reaction to room temperature and quench by slowly pouring it into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3-bromonitrobenzene.[2]

The 3-Bromo Group in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the conceptual opposite of EAS. They require an electron-poor aromatic ring and a strong nucleophile.[13] The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and its rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[14][15]

While the bromo group itself is only a weak activator for SNAr through its inductive effect, its presence at the 3-position can be strategic. If a strong EWG (like a nitro group) is at the 2- or 4-position, the 3-bromo group can act as the leaving group. Its ability to stabilize the negative charge of the Meisenheimer complex is less than that of a nitro group, but its presence makes the reaction possible.[16]

Key Requirements for SNAr at a C-Br Bond:

-

Activation: At least one strong EWG must be present on the ring, preferably ortho or para to the bromine.[15]

-

Nucleophile: A strong nucleophile (e.g., alkoxides, amines, thiolates) is required.[14]

-

Leaving Group: Bromine is a good leaving group in these reactions.

The Premier Synthetic Handle: Transition-Metal-Catalyzed Cross-Coupling

The most powerful and widespread application of the 3-bromo substituent is as a reactive handle for transition-metal-catalyzed cross-coupling reactions.[17] The carbon-bromine bond offers an ideal balance of reactivity and stability for oxidative addition to a low-valent metal catalyst (typically Palladium or Nickel), initiating the catalytic cycle.[18] It is generally more reactive than the corresponding C-Cl bond and more cost-effective and stable than the C-I bond.[18]

This versatility allows for the formation of C-C, C-N, C-O, and C-S bonds, providing unparalleled access to a vast chemical space from a single 3-bromo intermediate. This is a cornerstone of modern drug discovery and materials science.[19][20]

Common Cross-Coupling Reactions Utilizing the 3-Bromo Group:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.[18][19]

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.[19]

-

Heck Coupling: Forms C-C bonds with alkenes.[17]

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[19]

-

Stille Coupling: Forms C-C bonds with organostannanes.[17]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[18]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the coupling of a generic 3-bromoaryl compound with an arylboronic acid.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 3-bromoaryl substrate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water (e.g., 4:1 ratio). Causality Note: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[18]

-

Degassing: The reaction mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by three "freeze-pump-thaw" cycles or by bubbling an inert gas through the solution for 15-30 minutes. This is a critical, self-validating step; failure to exclude oxygen will result in significantly lower yields.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

| Reaction Type | Reagent/Catalyst | Bond Formed | Key Advantage |

| Suzuki-Miyaura | Pd catalyst, Boronic acid, Base | C(sp²) - C(sp²) | Wide functional group tolerance, stable reagents.[18] |

| Buchwald-Hartwig | Pd catalyst, Amine, Base | C(sp²) - N | Excellent for synthesizing anilines and derivatives.[19] |

| Heck | Pd catalyst, Alkene, Base | C(sp²) - C(sp²) | Forms substituted alkenes.[17] |

| Sonogashira | Pd/Cu catalyst, Alkyne, Base | C(sp²) - C(sp) | Direct route to aryl alkynes.[19] |

| Table 1: Summary of Key Cross-Coupling Reactions for 3-Bromoaryl Compounds. |

Applications in Drug Discovery and Materials Science

The 3-bromo substituent is not just a synthetic tool; it is a strategic element in molecular design.

-

In Medicinal Chemistry: The 3-bromoquinoline scaffold is a prime example of a "privileged structure" used in drug discovery.[19] The bromine at the 3-position serves as a versatile point for diversification, allowing chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[19] These modifications, often made via cross-coupling, can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[19] Similarly, 3-(bromoacetyl)coumarins are key building blocks for synthesizing a wide range of bioactive heterocyclic systems.[21][22]

-

In Materials Science: The ability to introduce various aryl groups via Suzuki coupling onto a 3-bromo-substituted core is fundamental in creating conjugated polymers and organic light-emitting diodes (OLEDs). The bromo group's influence on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be used to tune the electronic and optical properties of materials.[23]

Conclusion

The 3-bromo substituent is a powerful and multifaceted functional group. Its role extends far beyond that of a simple halogen. A comprehensive understanding of its dual electronic nature, steric profile, and reactivity in electrophilic, nucleophilic, and metal-catalyzed reactions is essential for the modern chemist. By acting as a subtle director of reactivity and, more importantly, as a robust and versatile synthetic handle for complex bond formations, the 3-bromo group provides an invaluable gateway to molecular diversity. The protocols and principles outlined in this guide provide a framework for harnessing its full potential, enabling the rational design and efficient synthesis of novel molecules for pharmaceutical and material applications.

References

- Benchchem. Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.

- Benchchem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

-

Chemistry LibreTexts. 7.5: Directing Effects. (2022-10-04). [Link]

-

ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

-

Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. (2014-09-25). [Link]

-

Save My Exams. Directing Effects - A Level Chemistry Revision Notes. (2025-01-10). [Link]

-

Fiveable. Bromo Group Definition - Organic Chemistry Key Term. [Link]

-

Moaz M. Abdou, et al. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. (2021-11-29). [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. (2025-06-19). [Link]

-

Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023-01-22). [Link]

-

University of Illinois Springfield. Electrophilic Aromatic Substitution. [Link]

-

National Institutes of Health. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021-11-29). [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022-09-24). [Link]

-

Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

-

Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013-11-25). [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16). [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022-09-24). [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. fiveable.me [fiveable.me]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pnas.org [pnas.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 22. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Preliminary Reactions of O-(3-Bromobenzyl)hydroxylamine with Carbonyls: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

O-(3-Bromobenzyl)hydroxylamine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development.[1][2] Its hydroxylamine moiety provides a reactive handle for the formation of stable oxime ethers through condensation with carbonyl compounds, while the 3-bromobenzyl group serves as a valuable synthetic linchpin for diversification via cross-coupling chemistries.[3][4] This guide offers an in-depth exploration of the preliminary reaction between O-(3-Bromobenzyl)hydroxylamine and carbonyls (aldehydes and ketones). We will dissect the underlying reaction mechanism, provide field-proven experimental protocols, detail methods for spectroscopic validation of the resulting oxime products, and discuss the strategic implications of the 3-bromo substituent for downstream applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Principles: The Chemistry of O-Substituted Oxime Formation

The reaction between an aldehyde or ketone and O-(3-Bromobenzyl)hydroxylamine is a condensation reaction that results in the formation of an O-substituted oxime, also known as an oxime ether.[5][6] This transformation is fundamentally an extension of classical imine chemistry, proceeding through a nucleophilic addition-elimination pathway that is typically facilitated by mild acid catalysis.[7][8]

The Reaction Mechanism: A Stepwise Analysis

The formation of an O-benzyl oxime is a reversible process where the equilibrium can be driven toward the product by removing water. The reaction is most efficient under mildly acidic conditions (typically pH 4-5), which strikes a crucial balance: the acid must be strong enough to protonate the carbonyl oxygen, enhancing its electrophilicity, and to facilitate the dehydration of the tetrahedral intermediate, but not so strong that it fully protonates the hydroxylamine, rendering it non-nucleophilic.[7]

The accepted mechanism proceeds as follows:

-

Acid-Catalyzed Carbonyl Activation: An acid catalyst (H-A) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-(3-Bromobenzyl)hydroxylamine attacks the activated carbonyl carbon.[9] This is the key bond-forming step.

-

Formation of the Tetrahedral Intermediate: A proton transfer step yields a neutral tetrahedral intermediate, an analog of a hemiaminal.[7]

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the tetrahedral intermediate, converting it into a good leaving group (H₂O).[7][10][11]

-

Dehydration and Product Formation: The nitrogen's lone pair assists in the elimination of a water molecule, forming a protonated oxime ether. A final deprotonation step by a base (e.g., water or the conjugate base of the catalyst) yields the stable O-(3-Bromobenzyl) oxime and regenerates the acid catalyst.[11]

dot digraph "Oxime_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Acid-Catalyzed Oxime Formation Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} mend Caption: Figure 1: Acid-Catalyzed Oxime Formation Mechanism

The Role of the 3-Bromo Substituent

While the hydroxylamine group dictates the primary condensation reactivity, the 3-bromobenzyl moiety is far from a passive spectator. Its influence is twofold:

-

Electronic Effect: As an electron-withdrawing group, the bromine atom exerts a minor deactivating effect on the aromatic ring via induction. This can slightly decrease the nucleophilicity of the hydroxylamine nitrogen compared to an unsubstituted analogue. However, this effect is attenuated by the insulating methylene (-CH₂-) bridge and generally does not impede the reaction.

-

Synthetic Handle: The primary strategic value of the bromine atom lies in its utility as a versatile handle for post-condensation modifications. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents. This capability is paramount in library synthesis for drug discovery programs.[3][4]

Stereochemical Considerations

When O-(3-Bromobenzyl)hydroxylamine reacts with an unsymmetrical ketone (R₁ ≠ R₂) or an aldehyde (R₂ = H), the resulting oxime product can exist as a mixture of geometric isomers (E/Z).[5][12] These isomers arise from the restricted rotation around the C=N double bond. The separation and characterization of these isomers are often possible, and their distinct stereochemistry can be elucidated using 2D NMR techniques. It is crucial to note that these isomers may exhibit different biological activities.[13]

Experimental Guide: Synthesis and Validation

A self-validating protocol ensures that each step is verifiable, leading to a trustworthy and reproducible outcome. The following sections provide a robust methodology for the synthesis and characterization of O-(3-Bromobenzyl) oximes.

General Protocol for Oxime Ether Synthesis

This procedure describes a typical small-scale synthesis. Reagent quantities should be adjusted based on the specific carbonyl compound used.

Materials:

-

O-(3-Bromobenzyl)hydroxylamine hydrochloride

-

Aldehyde or ketone (1.0 equivalent)

-

Sodium acetate (or pyridine) (1.5 equivalents)

-

Ethanol (or methanol) as solvent

-

Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.1 equivalents) and sodium acetate (1.5 equivalents) in ethanol (approx. 0.2 M). The base is added to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Initiation: To the stirring solution, add the selected aldehyde or ketone (1.0 equivalent) either neat or as a solution in a small amount of ethanol.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting carbonyl starting material. Gentle heating (40-50 °C) may be applied to accelerate slow reactions. Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add deionized water to the residue and extract the crude product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure O-(3-Bromobenzyl) oxime ether.

Spectroscopic Validation of Product Formation

Unambiguous characterization of the final product is essential. A combination of spectroscopic techniques provides a complete structural confirmation.[13][14]

-

Infrared (IR) Spectroscopy: This technique is excellent for confirming the functional group transformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

-

¹H NMR: The most diagnostic signal is a sharp singlet for the two benzylic protons (-O-CH₂-Ar), which typically appears between δ 5.0 and 5.3 ppm.[13] For aldoximes, the iminic proton (-CH=N-) gives a singlet between δ 8.0 and 8.3 ppm.[13] The aromatic protons on the bromobenzyl ring will appear as a complex multiplet in the aromatic region (δ 7.0 - 8.0 ppm).

-

¹³C NMR: Key signals include the iminic carbon (C=N) and the benzylic methylene carbon (-OCH₂-), which typically resonates in the δ 70-80 ppm range.[13]

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the product.

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

A hallmark feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

-

Representative Data Summary

The table below summarizes the expected spectroscopic data for a model product, O-(3-bromobenzyl)benzaldoxime, formed from the reaction of O-(3-Bromobenzyl)hydroxylamine with benzaldehyde.

| Technique | Signal | Expected Chemical Shift / Wavenumber | Notes |

| IR | C=N Stretch | 1630 - 1670 cm⁻¹ | Confirms imine formation. |

| C=O Stretch | Absent | Confirms consumption of starting material. | |

| ¹H NMR | Benzylic Protons (-OCH₂) | δ 5.1 - 5.3 ppm (singlet, 2H) | Highly characteristic signal for the O-benzyl group.[13] |

| Iminic Proton (-CH=N-) | δ 8.0 - 8.3 ppm (singlet, 1H) | Present in aldoxime derivatives.[13] | |

| Aromatic Protons | δ 7.2 - 7.8 ppm (multiplet, 9H) | Signals from both aromatic rings. | |

| ¹³C NMR | Iminic Carbon (C=N) | δ 145 - 155 ppm | Confirms the C=N double bond. |

| Benzylic Carbon (-OCH₂) | δ 75 - 80 ppm | Characteristic of the benzylic ether carbon.[13] | |

| MS (EI) | Molecular Ion [M]⁺ | m/z ~290 & ~292 | Shows characteristic 1:1 isotopic pattern for Bromine. |

Conclusion and Outlook

The preliminary reaction of O-(3-Bromobenzyl)hydroxylamine with carbonyl compounds is a reliable and high-yielding method for synthesizing versatile oxime ether building blocks. The reaction proceeds via a well-understood acid-catalyzed mechanism and yields products that are readily characterized by standard spectroscopic techniques. The true power of this reagent lies in the synthetic potential unlocked by the 3-bromo substituent, which enables extensive molecular diversification. For researchers in drug discovery, mastering this initial condensation is the gateway to developing novel libraries of bioactive compounds with broad therapeutic potential.

References

-

Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 51-64. Retrieved from [Link]

-

Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Taylor & Francis Online. Retrieved from [Link]

-

Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of Some Benzyl Oxime Ethers. (2022). ZANCO Journal of Pure and Applied Sciences. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

-

Synthesis of Some Benzyl Oxime Ethers. (2022). ResearchGate. Retrieved from [Link]

-

Formation of oximes and hydrazones. (n.d.). Khan Academy. Retrieved from [Link]

-

Pettazzoni, L., et al. (2023). Proposed mechanism for the acid catalysed oxime metathesis studied herein. ResearchGate. Retrieved from [Link]

-

Parthiban, P., et al. (2012). 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Retrieved from [Link]

-

Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

The reactions of hydroxylamine with a symmetrical ketone (R_(2)C = O) froms only one oxmie. However two isomeric oximes may be formed when an aldehyde or non-symmetical ketone takes part in the reaction. Explain. (n.d.). Allen. Retrieved from [Link]

-

Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds. (n.d.). Chemie Brunschwig. Retrieved from [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Retrieved from [Link]

Sources

- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The reactions of hydroxylamine with a symmetrical ketone `(R_(2)C = O)` froms only one oxmie. However two isomeric oximes may be formed when an aldehyde or non-symmetical ketone takes part in the reaction. Explain. [allen.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of O-(3-Bromobenzyl)hydroxylamine hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Abstract